molecular formula C6H10BrNO3 B1266517 N-(DL-2-Bromopropionyl)-DL-alanine CAS No. 31654-38-3

N-(DL-2-Bromopropionyl)-DL-alanine

Cat. No. B1266517
CAS RN: 31654-38-3
M. Wt: 224.05 g/mol
InChI Key: ADQOGAQFIJCUCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(DL-2-Bromopropionyl)-DL-alanine involves the starting from ethyl 2,3-dibromopropionate and further chemical transformations. For instance, the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid (a related compound) begins with ethyl 2,3-dibromopropionate and involves several steps including enzymatic resolution and acid hydrolysis to yield the final product, highlighting the complex synthesis routes for related compounds (Isowa et al., 1973).

Molecular Structure Analysis

The molecular-crystal structure of DL-β-(5-bromo-1-uracilyl)-α-alanine, a compound with a similar brominated alanine structure, has been determined by x-ray diffraction analysis. This study revealed that, unlike free amino acids, this compound does not exhibit a zwitterion structure in the crystalline state, suggesting that the introduction of bromine and other substituents significantly alters the molecular structure and properties of alanine derivatives (Mishnev et al., 1981).

Chemical Reactions and Properties

The reactivity of bromoacetyl-containing compounds like N-(DL-2-Bromopropionyl)-DL-alanine allows for their use in the synthesis of cyclic peptides, peptide conjugates, and polymers through reactions with sulfhydryl groups, demonstrating the compound's versatility in forming stable thioether linkages (Inman et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of N-(DL-2-Bromopropionyl)-DL-alanine and related compounds are crucial for their application in chemical syntheses and biochemical assays. However, specific studies focusing on the physical properties of N-(DL-2-Bromopropionyl)-DL-alanine are scarce, and insights can often be inferred from related compounds within the same chemical family.

Chemical Properties Analysis

The chemical properties of N-(DL-2-Bromopropionyl)-DL-alanine, such as its reactivity towards nucleophiles, stability under various conditions, and its behavior in peptide synthesis, are of interest. For example, the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine demonstrates the use of bromoacetyl-functionalized amino acids in introducing specific functional groups into peptides, reflecting the broader utility of bromoacetyl compounds in bioorganic chemistry (Inman et al., 1991).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Alanosine : N-(DL-2-Bromopropionyl)-DL-alanine is used in the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid, which is a precursor in the synthesis of alanosine, an important compound in chemical research (Isowa et al., 1973).

  • Synthesis of Optically Active Depsipeptide Copolymers : It's involved in the preparation of optically active cyclic depsipeptides, which are used in the synthesis of copolymers with significant biomedical applications (Shirahama et al., 1999).

  • Chemical Modeling : N-(DL-2-Bromopropionyl)-DL-alanine is used in chemical modeling for pyridoxal 5'-phosphate-dependent lysine aminomutases, aiding in understanding enzyme mechanisms (Han & Frey, 1990).

  • Synthesis of Fluorescent Amino Acids and Peptides : It's used in the synthesis of N-(2-Pyridyl) derivatives of amino acids, crucial for the development of fluorescence-labeled peptides in biochemical research (Mega et al., 1988).

Biotechnological and Biochemical Research

  • Biotechnological Production of β-Alanine : N-(DL-2-Bromopropionyl)-DL-alanine aids in understanding the synthesis and applications of β-alanine, which is significant in various industrial chemicals (Wang et al., 2021).

  • Enzymatic Degradation Studies : The compound is essential in studies focusing on the enzymatic degradation of polymers, providing insights into biodegradable materials (Shirahama et al., 1999).

  • Studying Conformational States : N-(DL-2-Bromopropionyl)-DL-alanine is utilized in studying the conformational states of N-acylalanine dithio esters, important in protein chemistry and structural biology (Lee et al., 1988).

  • Isotope Analysis in Microbial and Chemical Processes : The compound plays a role in enantiomer-specific isotope analysis, important for understanding microbial processes and chemical synthesis (Takano et al., 2013).

Safety And Hazards

2-Bromopropionyl bromide is harmful if swallowed and causes burns . Safety measures should be taken when working with this compound due to its corrosive and toxic nature . It is recommended to wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

2-(2-bromopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOGAQFIJCUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953624
Record name N-(2-Bromo-1-hydroxypropylidene)alanine
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(DL-2-Bromopropionyl)-DL-alanine

CAS RN

31654-38-3
Record name N-(2-Bromo-1-oxopropyl)alanine
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Record name N-(DL-2-Bromopropionyl)-DL-alanine
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Record name N-(2-Bromo-1-hydroxypropylidene)alanine
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Record name N-(DL-2-bromopropionyl)-DL-alanine
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